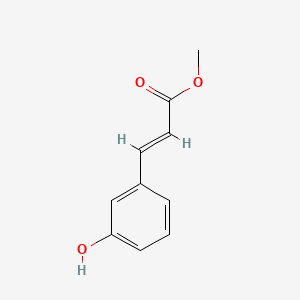

Methyl trans-3-Hydroxycinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl trans-3-Hydroxycinnamate is a derivative of cinnamic acid, a naturally occurring compound found in various plants It belongs to the class of hydroxycinnamates, which are known for their antioxidant properties

準備方法

Synthetic Routes and Reaction Conditions: Methyl trans-3-Hydroxycinnamate can be synthesized through several methods. One common approach involves the esterification of trans-3-Hydroxycinnamic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of methyl cinnamate derivatives, including this compound, can be achieved through the Heck reaction. This method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is carried out under mild conditions, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Methyl trans-3-Hydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The double bond in the cinnamate backbone can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides can be used for alkylation reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated cinnamate derivatives.

Substitution: Alkylated hydroxycinnamates.

科学的研究の応用

Methyl trans-3-Hydroxycinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Industry: Used in the formulation of cosmetics and food additives for its antioxidant and preservative effects

作用機序

The mechanism of action of Methyl trans-3-Hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .

類似化合物との比較

Ferulic Acid: Another hydroxycinnamate with potent antioxidant properties.

Caffeic Acid: Known for its strong antioxidant and anti-inflammatory effects.

p-Coumaric Acid: Exhibits antioxidant activity but is less potent compared to caffeic acid.

Uniqueness: Methyl trans-3-Hydroxycinnamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for various applications compared to its parent compound, trans-3-Hydroxycinnamic acid .

生物活性

Methyl trans-3-Hydroxycinnamate (MTHC) is a derivative of hydroxycinnamic acid, recognized for its diverse biological activities, particularly its antioxidant properties. This compound has garnered attention in various fields including pharmacology, food science, and cosmetics due to its potential health benefits and applications.

Chemical Structure and Properties

MTHC is classified as a hydroxycinnamate, characterized by the following chemical structure:

- IUPAC Name : methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate

- Molecular Formula : C10H10O3

- CAS Number : 66417-46-7

The presence of a hydroxyl group and a methyl ester enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Antioxidant Activity

MTHC exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). The mechanism of action involves the donation of hydrogen atoms from the hydroxyl group, thereby neutralizing harmful radicals that can lead to cellular damage. This property positions MTHC as a potential protective agent against oxidative stress-related diseases.

Research Findings

- Cellular Protection : Studies have demonstrated that MTHC can protect cells from oxidative damage. It has been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Comparative Studies : When compared to other hydroxycinnamates like caffeic acid and ferulic acid, MTHC has shown comparable or superior antioxidant effects, making it a valuable compound in therapeutic applications .

Anti-inflammatory Effects

MTHC has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. For instance, in vitro studies have shown that MTHC can suppress the expression of cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Bioavailability and Metabolism

The bioavailability of MTHC is an important factor influencing its biological activity. Recent studies have highlighted that after ingestion, MTHC is partially absorbed in the gastrointestinal tract, with significant metabolism occurring in the colon by gut microbiota. This metabolic process leads to the formation of various metabolites that may also possess biological activity .

Case Studies

Several case studies illustrate the biological activity of MTHC:

- Case Study 1 : A clinical trial involving participants consuming beverages enriched with hydroxycinnamic acids, including MTHC, showed significant reductions in biomarkers of oxidative stress within weeks .

- Case Study 2 : In an animal model of inflammation, administration of MTHC resulted in decreased paw edema and lower levels of inflammatory markers compared to control groups .

Applications in Industry

Due to its antioxidant and anti-inflammatory properties, MTHC is utilized in various industries:

- Cosmetics : Incorporated into formulations for its skin-protective effects.

- Food Industry : Used as a natural preservative due to its ability to inhibit oxidative spoilage.

- Pharmaceuticals : Investigated for potential therapeutic roles in managing oxidative stress-related conditions.

特性

IUPAC Name |

methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKALKWFZXXGNJD-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。